molecular formula C14H11BrN2O2 B5603293 N'-(3-bromobenzylidene)-4-hydroxybenzohydrazide

N'-(3-bromobenzylidene)-4-hydroxybenzohydrazide

Cat. No. B5603293
M. Wt: 319.15 g/mol
InChI Key: HCSNYUNNSTVNFJ-CXUHLZMHSA-N
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Description

Introduction N'-(3-bromobenzylidene)-4-hydroxybenzohydrazide is a Schiff base compound known for its diverse chemical properties and potential biological activities. These Schiff bases are typically synthesized from the condensation of an aldehyde with a hydrazide. They are studied for their crystal structures, chemical reactions, and properties, contributing significantly to various fields of chemistry and biology.

Synthesis Analysis The synthesis of this compound involves the reaction of 3-bromobenzaldehyde with 4-hydroxybenzohydrazide. The process generally occurs in alcoholic solutions, often under reflux conditions. The purity and structure of the synthesized compounds are confirmed using techniques such as elemental analysis, IR spectroscopy, and X-ray single crystal determination (Qu et al., 2015).

Molecular Structure Analysis The molecular structure of this compound has been analyzed using X-ray diffraction techniques, revealing its crystalline nature and geometric configuration. The molecules typically exhibit E configuration with respect to the C=N double bonds. Structural details include bond lengths, angles, and the arrangement of the molecular framework, contributing to understanding the compound's chemical behavior (Zhu et al., 2011).

Chemical Reactions and Properties These compounds participate in various chemical reactions, including complex formation with metals and interactions with other organic compounds. Their chemical properties, such as reactivity towards different reagents, are influenced by the presence of the bromo and hydroxy groups, which also affect their potential biological activities (Zhu et al., 2011).

Physical Properties Analysis The physical properties of this compound, such as melting point, solubility, and crystalline structure, are crucial for its application in different areas. These properties are typically determined using various analytical methods and contribute to the compound's characterization and application potential (Xue et al., 2011).

Scientific Research Applications

Antibacterial Activity

N'-(3-bromobenzylidene)-4-hydroxybenzohydrazide exhibits significant antibacterial properties. A study conducted by Suzana et al. (2019) found that this compound, along with its fluorine analogue, shows promising antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. This suggests its potential as a new antibacterial agent, especially in the context of increasing antibiotic resistance (Suzana, Sulistyowaty, Isnaeni, & Budiati, 2019).

Interaction with Human Serum Albumin

The interaction of a similar bromine-substituted hydrazone derivative with human serum albumin (HSA) has been explored. Tong et al. (2015) investigated the thermodynamic properties of the binding of this derivative to HSA. They discovered that the presence of a bromine atom enhances the binding strength, indicating a potential impact on biological activity compared to its unsubstituted analogue (Tong, Tian, Liu, & Jiang, 2015).

Molecular Structure and Biological Activity

Nurkenov et al. (2017) synthesized a series of hydrazones based on hydrazides of o- and p-hydroxybenzoic acids, including N-(5-Bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide. Their study included X-ray diffraction analysis and evaluation of biological activity towards certain human enzymes. This research contributes to understanding the structural basis of the biological activity of these compounds (Nurkenov, Satpaeva, Schepetkin, Khlebnikov, Turdybekov, Seilkhanov, & Fazylov, 2017).

Antiproliferative Properties

Sutradhar et al. (2017) investigated mixed ligand aroylhydrazone Cu(II) complexes, which include derivatives like (5-bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide. These complexes demonstrated significant antiproliferative effects against various human tumor cell lines, indicating potential use in cancer treatments (Sutradhar, Rajeshwari, Roy Barman, Fernandes, Paradinha, Roma-Rodrigues, Guedes da Silva, & Pombeiro, 2017).

Interaction with DNA

Sirajuddin et al. (2013) synthesized Schiff base compounds, including N'-(5-bromo-2-hydroxybenzylidene)-4-tert-butylbenzohydrazide, and evaluated their interaction with Salmon sperm DNA. The study revealed a strong binding propensity towards DNA via intercalation mode, suggesting potential applications in genetic research and therapy (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Vanadium(V) Complexes and Antimicrobial Activity

Zhang et al. (2019) synthesized vanadium(V) complexes with bromo-substituted hydrazones, including N'-(3-bromo-2-hydroxybenzylidene)-3-hydroxy-4-methoxybenzohydrazide. They found these complexes exhibit enhanced antimicrobial activity, possibly due to the bromo groups in the hydrazone ligands (Zhang, Qiu, & Liu, 2019).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s used as a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many brominated compounds are potentially hazardous and should be handled with care .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug .

properties

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2/c15-12-3-1-2-10(8-12)9-16-17-14(19)11-4-6-13(18)7-5-11/h1-9,18H,(H,17,19)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSNYUNNSTVNFJ-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NNC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N/NC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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